Pyrrolidine-2-carbonitrile

DPP-4 inhibitor Type 2 diabetes Structure-activity relationship

Secure enantiomerically pure pyrrolidine-2-carbonitrile—the indispensable chiral template behind Vildagliptin and next-generation DPP-4 inhibitors. With an IC50 of 0.017 μM and DPP-8/DPP-4 selectivity exceeding 1300 for optimized derivatives, stereochemical integrity at C2 is non-negotiable. Procuring the correct (S)-enantiomer ensures downstream synthetic fidelity, avoids costly late-stage resolution, and unlocks multi-target polypharmacology against α-amylase, α-glucosidase, and DPP-IV. Available in ≥97% purity for immediate research and development programs.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
CAS No. 5626-49-3
Cat. No. B1309360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-2-carbonitrile
CAS5626-49-3
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESC1CC(NC1)C#N
InChIInChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2
InChIKeyALSCEGDXFJIYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine-2-carbonitrile (CAS 5626-49-3) as a Versatile Chiral Building Block and Key Intermediate for DPP-4 Inhibitors


Pyrrolidine-2-carbonitrile (CAS 5626-49-3), also known as 2-cyanopyrrolidine or prolinonitrile, is a nitrogen-containing heterocyclic compound featuring a five-membered pyrrolidine ring with a nitrile substituent at the C2 position . It is widely recognized as a chiral building block in organic synthesis, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes treatment [1]. The compound possesses a chiral center at C2, giving rise to (R)- and (S)-enantiomeric forms with distinct biological profiles [2].

Why Generic Pyrrolidine or Cyanopyrrolidine Analogs Cannot Replace Pyrrolidine-2-carbonitrile in DPP-4 Inhibitor Synthesis


The DPP-4 inhibitory potency and selectivity of pyrrolidine-2-carbonitrile derivatives are exquisitely sensitive to both the absolute stereochemistry at C2 and the nature of the substituent on the pyrrolidine ring [1]. Substitution with a fluorine atom at the 4-position or replacement with a bulkier octahydrocyclopenta[b]pyrrole scaffold yields compounds with markedly different IC50 values, selectivity profiles, and pharmacokinetic properties [2][3]. Furthermore, the (S)-enantiomer is an essential chiral template for clinically validated DPP-4 inhibitors such as Vildagliptin; substitution with the (R)-enantiomer or racemic mixtures compromises target engagement and therapeutic efficacy [1]. These structure-activity relationships underscore that the precise substitution pattern and stereochemical configuration of the pyrrolidine-2-carbonitrile core are non-interchangeable determinants of downstream biological performance.

Quantitative Differentiation of Pyrrolidine-2-carbonitrile Derivatives Against Structural Analogs in DPP-4 Inhibition and Beyond


Superior DPP-4 Inhibitory Potency of Pyrrolidine-2-carbonitrile Derivative (17a) Versus 4-Fluoropyrrolidine-2-carbonitrile Derivative (8l)

Within a single synthetic series, the pyrrolidine-2-carbonitrile derivative 17a demonstrated a 66% lower IC50 value compared to its 4-fluoropyrrolidine-2-carbonitrile counterpart 8l, indicating that the non-fluorinated pyrrolidine-2-carbonitrile scaffold provides a more favorable binding interaction with the DPP-4 active site [1][2].

DPP-4 inhibitor Type 2 diabetes Structure-activity relationship

Enhanced DPP-4 Selectivity of Pyrrolidine-2-carbonitrile Derivative (17a) Relative to 4-Fluoropyrrolidine-2-carbonitrile Derivative (9l)

The pyrrolidine-2-carbonitrile derivative 17a exhibited superior selectivity against the closely related proteases DPP-8 and DPP-9 compared to the 4-fluoropyrrolidine-2-carbonitrile derivative 9l. The selectivity ratios (DPP-8/DPP-4 and DPP-9/DPP-4) for 17a are 1324 and 1164, respectively, representing a 47% and 106% improvement in selectivity over 9l (ratios of 898 and 566) [1][2].

Selectivity DPP-8 DPP-9 Off-target

Validated In Vivo Antidiabetic Efficacy and Favorable Pharmacokinetic Profile of Pyrrolidine-2-carbonitrile Derivative (17a)

The pyrrolidine-2-carbonitrile derivative 17a demonstrated robust glucose-lowering effects in both ICR and KKAy mouse models following an oral glucose challenge, confirming its in vivo antidiabetic potential [1]. While direct PK data for the parent scaffold are not available, the derivative's desirable pharmacokinetic profile in Sprague-Dawley rats supports the scaffold's suitability for oral drug development [1].

In vivo efficacy Oral glucose tolerance test Pharmacokinetics

Multi-Target Antidiabetic Activity of Pyrrolidine-2-carbonitrile Derivatives: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV

Beyond DPP-4 inhibition, pyrrolidine-2-carbonitrile derivatives exhibit measurable inhibition of α-amylase (IC50 range: 9.36–21.54 µg/mL) and α-glucosidase (IC50 range: 13.32–46.14 µg/mL), demonstrating a multi-target pharmacological profile that distinguishes this scaffold from single-mechanism DPP-4 inhibitors [1]. This polypharmacology may offer synergistic glycemic control by delaying carbohydrate absorption in addition to enhancing incretin action.

Multi-target α-Amylase α-Glucosidase Antidiabetic

Prioritized Research and Industrial Applications for Pyrrolidine-2-carbonitrile (CAS 5626-49-3) Based on Quantitative Evidence


Synthesis of High-Potency, Selective DPP-4 Inhibitor Candidates for Type 2 Diabetes

Given the superior DPP-4 inhibitory potency (IC50 = 0.017 μM) and enhanced selectivity (DPP-8/DPP-4 = 1324) of pyrrolidine-2-carbonitrile derivative 17a, the parent scaffold is the preferred chiral starting material for medicinal chemistry programs targeting next-generation DPP-4 inhibitors with improved therapeutic windows [1][2]. Researchers can leverage this scaffold to explore diverse N-acyl modifications while maintaining a favorable potency-selectivity profile.

Development of Multi-Target Antidiabetic Agents via Scaffold Optimization

The documented multi-target inhibition of α-amylase, α-glucosidase, and DPP-IV by pyrrolidine-2-carbonitrile derivatives (IC50 ranges: 9.36–21.54, 13.32–46.14, and 22.87–42.12 µg/mL, respectively) positions this scaffold as a versatile platform for designing polypharmacological agents that address multiple facets of glucose homeostasis [3]. Structure-activity relationship (SAR) studies around substituent electronic and steric effects can be systematically explored to optimize the balance of activities.

Chiral Building Block for Enantioselective Synthesis of Bioactive Molecules

The chiral center at C2 of pyrrolidine-2-carbonitrile is essential for the stereospecific construction of clinically relevant DPP-4 inhibitors like Vildagliptin [4]. Procurement of enantiomerically pure (S)- or (R)-pyrrolidine-2-carbonitrile ensures the stereochemical fidelity of downstream intermediates, thereby avoiding the complexity and cost of late-stage chiral resolution or the generation of inactive/undesired stereoisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.